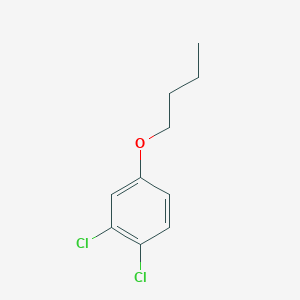
4-Butoxy-1,2-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxy-1,2-dichlorobenzene is an organic compound with the molecular formula C10H12Cl2O. It belongs to the class of chlorobenzenes and is characterized by the presence of a butoxy group and two chlorine atoms attached to a benzene ring. This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-1,2-dichlorobenzene typically involves the reaction of 1,2-dichlorobenzene with butanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of a chlorine atom with a butoxy group. Common bases used in this reaction include sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The raw materials, 1,2-dichlorobenzene and butanol, are fed into the reactor along with the base, and the product is continuously collected and purified.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butoxy-1,2-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are used under mild heating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include 4-butoxy-1-chloro-2-aminobenzene or 4-butoxy-1-chloro-2-thiolbenzene.
Oxidation: Products include 4-butoxy-1,2-dichlorobenzaldehyde or 4-butoxy-1,2-dichlorobenzoic acid.
Reduction: Products include 4-butoxybenzene or 4-butoxy-1-chlorobenzene.
Applications De Recherche Scientifique
4-Butoxy-1,2-dichlorobenzene is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is conducted to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, including dyes and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Butoxy-1,2-dichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The butoxy group and chlorine atoms play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components, potentially causing biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorobenzene: Lacks the butoxy group, making it less reactive in certain substitution reactions.
4-Butoxybenzene: Lacks the chlorine atoms, resulting in different reactivity and applications.
4-Butoxy-1-chlorobenzene: Contains only one chlorine atom, leading to different chemical properties and reactivity.
Uniqueness
4-Butoxy-1,2-dichlorobenzene is unique due to the presence of both a butoxy group and two chlorine atoms on the benzene ring. This combination imparts distinct chemical properties, making it valuable in specific industrial and research applications.
Propriétés
IUPAC Name |
4-butoxy-1,2-dichlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGVPUBATXRMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














